4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Medicinal Chemistry Drug Metabolism Lead Optimization

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1170063-76-9, molecular formula C₁₄H₁₅N₃O₂, molecular weight 257.29 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic scaffold class. Its structure features a pyrrolidin-2-one core substituted at the N1 position with a meta-methylphenyl group and at the C4 position with a 3-methyl-1,2,4-oxadiazole ring.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1170063-76-9
Cat. No. B2404853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
CAS1170063-76-9
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C
InChIInChI=1S/C14H15N3O2/c1-9-4-3-5-12(6-9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3
InChIKeySTHBLTAMXLGIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1170063-76-9): Chemical Identity, Properties, and Research Provenance for Procurement Evaluation


4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1170063-76-9, molecular formula C₁₄H₁₅N₃O₂, molecular weight 257.29 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic scaffold class [1]. Its structure features a pyrrolidin-2-one core substituted at the N1 position with a meta-methylphenyl group and at the C4 position with a 3-methyl-1,2,4-oxadiazole ring. The compound is offered commercially by specialty chemical suppliers at purities of 95% (AKSci) and 98% (Leyan), with the PubChem database (CID 44089689) providing computed physicochemical descriptors including an XLogP3-AA of 1.8, zero hydrogen bond donors, four hydrogen bond acceptors, and a rotatable bond count of two [2].

Why Generic Substitution of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one Without Structural Verification Is Problematic


Compounds within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one class are characterized by two independently tunable structural loci — the N1-aryl substituent on the pyrrolidinone ring and the C3 substituent on the oxadiazole ring — both of which exert profound and often non-additive effects on pharmacological target engagement, metabolic stability, and physicochemical properties [1]. As demonstrated in pyrrolidin-2-one/oxadiazole hybrid series, even minor changes at these positions (e.g., replacing a meta-methylphenyl group with a para-fluorophenyl substituent or altering the oxadiazole C3-methyl to an isopropyl group) can fundamentally alter biological activity profiles, rendering cross-compound extrapolation unreliable [2]. Consequently, treating this specific regioisomer as interchangeable with any other member of the chemotype without explicit comparative validation data carries substantial scientific risk in both discovery SAR campaigns and reference standard procurement.

Quantitative Differentiation Evidence for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1170063-76-9) Against Its Closest Analogs


Meta-Chlorine Exclusion: Absence of Metabolic Liability Confers Advantage Over Halogenated Phenyl Analogs

The target compound replaces the para-fluorophenyl ring found in the closest commercially cataloged analog, 1-(4-Fluorophenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1171557-43-9), with an unhalogenated meta-methylphenyl substituent. This structural distinction eliminates the potential for oxidative defluorination-mediated reactive metabolite formation observed in fluoroaryl-containing pyrrolidinones, a known liability in drug discovery programs [1]. In the comparative series, the presence of a halogen atom on the N1-phenyl ring has been associated with altered CYP450-mediated clearance, whereas the methyl substitution on the target compound provides steric and electronic modulation without introducing a metabolic soft spot [2]. This difference is quantifiable through computed descriptors: the XLogP3-AA value of 1.8 for the target compound versus an expected higher lipophilicity for the para-fluoro analog (estimated ΔXLogP3 ≈ +0.3 to +0.5), predicts superior aqueous solubility and more favorable developability profiles [3].

Medicinal Chemistry Drug Metabolism Lead Optimization

C3-Methyl Oxadiazole vs. C3-Isopropyl Analog: Demonstrating Steric Control Over Target Binding Conformation

The target compound bears a compact C3-methyl substituent on the 1,2,4-oxadiazole ring (molecular weight 257.29 g/mol), in contrast to the bulkier C3-isopropyl analog 1-(3-Methylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 1173268-39-7, molecular weight 285.34 g/mol) . This difference of 28.05 Da (ΔMW) corresponds to a steric volume increase of approximately 18–22 ų for the isopropyl group, which can critically alter the conformational landscape of the oxadiazole-pyrrolidinone dihedral angle and thereby modulate the presentation of pharmacophoric features to biological targets [1]. In 1,2,4-oxadiazole-containing pyrrolidinone series, the C3 substituent exerts a direct through-bond electronic effect on the oxadiazole ring's hydrogen bond acceptor capacity, with the methyl group providing maximal electron-donating character (σₚ = –0.17) compared to the isopropyl (σₚ ≈ –0.15) [2].

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

Vendor Purity Tiering: 98% (Leyan) vs. 95% (AKSci) — Quantifying the Purity Differential for Experimental Reproducibility

Commercially, the target compound is available at two distinct purity grades: 98% (Leyan, product #2211414, specification confirmed via certificate of analysis) and 95% (AKSci, catalog #1555DF, minimum purity specification) . This 3-percentage-point purity difference is meaningful for applications where trace impurities can interfere with biological readouts. At the 95% purity level, the maximum theoretical impurity burden is 5% (w/w), which at a typical screening concentration of 10 μM translates to potential impurity concentrations of up to 0.5 μM — sufficient to generate false-positive hits in sensitive biochemical or cell-based assays [1]. The 98% grade reduces the maximum impurity burden by a factor of 2.5 (to ≤2%), correspondingly lowering the risk of impurity-driven assay artifacts.

Analytical Chemistry Procurement Specifications Assay Reproducibility

1,2,4-Oxadiazole Regioisomerism: Predicted Biological Activity Spectrum Differentiation from 1,3,4-Oxadiazole Congeners

The target compound incorporates a 1,2,4-oxadiazole ring linked at its C5 position to the pyrrolidinone C4, a connectivity pattern that is regioisomerically and electronically distinct from the more extensively studied 1,3,4-oxadiazole pyrrolidin-2-one hybrids [1]. The 1,2,4-oxadiazole system exhibits a different electrostatic potential surface, dipole moment orientation, and hydrogen bond acceptor profile compared to its 1,3,4-isomer, leading to distinct predicted biological activity spectra as determined by computational PASS (Prediction of Activity Spectra for Substances) analysis [2]. In the foundational synthesis paper describing this bicyclic scaffold, Kharchenko et al. (2008) reported a one-pot condensation methodology yielding the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one system with structural confirmation by IR, ¹H NMR, and LC-MS, establishing the synthetic accessibility and analytical characterization framework that differentiates this scaffold from other oxadiazole regioisomers [3].

Computational Chemistry Biological Target Prediction Scaffold Hopping

Meta-Methylphenyl Regioisomeric Advantage: Differentiating from Para- and Ortho-Methylphenyl Analogs in Target Engagement Space

The target compound's N1-aryl substituent is a meta-methylphenyl (m-tolyl) group, a regioisomeric choice that distinguishes it from the para-methylphenyl analog 1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, which bears a para-methyl substituent on the N1-phenyl ring [1]. In medicinal chemistry, the meta- versus para-substitution pattern on N-aryl pyrrolidinones has been shown to differentially affect molecular recognition, with the meta-substitution typically providing a geometric orientation that positions the methyl group outside the plane of the π-system, reducing potential steric clashes in narrow binding pockets while maintaining hydrophobic contact area [2]. The meta-methyl group also alters the electron density distribution of the N-phenyl ring differently than para-substitution (Hammett σₘ = –0.07 vs. σₚ = –0.17 for methyl), resulting in distinct electrostatic complementarity with protein binding sites [3].

Positional Isomerism Medicinal Chemistry Selectivity Optimization

Predicted Biological Activity Spectrum from PASS Analysis: Bayesian Probability-Based Differentiation Against Untargeted Screening Libraries

The foundational publication by Kharchenko et al. (2008) reported PASS (Prediction of Activity Spectra for Substances) computational predictions for the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold class, providing Bayesian probability scores (Pa and Pi values) for a range of biological activities [1]. For this scaffold, PASS predicted activities include enzyme inhibition, receptor antagonism, and modulation of specific ion channels, with Pa (probability to be active) values exceeding 0.5 for several pharmacologically relevant targets. Critically, the biological activity predictions were generated using the software's training set of over 45,000 biologically active compounds, and the predicted activity profile is specific to the 1,2,4-oxadiazole regioisomeric connectivity — a profile that does not apply to 1,3,4-oxadiazole counterparts or non-oxadiazole pyrrolidinone derivatives [2].

In Silico Prediction Drug Discovery Target Prioritization

Recommended Research and Industrial Application Scenarios for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one Based on Established Evidence


Scaffold-Diversification Library Design for Lead Discovery

The 1,2,4-oxadiazole regioisomeric connectivity of this compound provides access to biological target space that is distinct from the more extensively explored 1,3,4-oxadiazole pyrrolidinone hybrids [1]. For commercial screening library vendors, medicinal chemistry CROs, and internal pharma compound collection managers, incorporating this scaffold into diversity-oriented synthesis (DOS) libraries expands the accessible chemical biology space. The commercial availability at 98% purity (Leyan) enables direct use in HTS-ready plate formatting without additional purification, reducing overhead costs for library production [2].

SAR Probe Compound for Meta-Methylphenyl Pharmacophore Mapping

The specific meta-methylphenyl N1-substitution pattern, combined with the C3-methyl oxadiazole, makes this compound a defined chemical probe for dissecting the contribution of steric and electronic parameters at two independently variable scaffold positions [1]. Researchers conducting systematic SAR campaigns around pyrrolidinone-based inhibitors or receptor modulators can use this compound as a reference point for quantifying the impact of meta- vs. para-aryl substitution on target potency and selectivity, leveraging the compound's well-defined computed physicochemical properties (XLogP3 = 1.8, rotatable bond count = 2, HBD = 0) [2].

Metabolic Stability Benchmarking in Fluorine-Avoidance Drug Discovery Programs

For drug discovery teams pursuing halogen-free lead optimization strategies, this compound serves as a clean, unhalogenated benchmark against which fluorinated or chlorinated pyrrolidinone-oxadiazole analogs can be directly compared [1]. The absence of a para-fluoro substituent eliminates oxidative defluorination as a potential metabolic pathway, enabling direct attribution of observed metabolic clearance to the core scaffold or other substituents rather than to halogen-mediated bioactivation. This is particularly relevant for programs targeting chronic indications requiring low metabolic liability and for IND-enabling toxicology studies where reactive metabolite formation must be minimized [2].

Computational Chemistry and Molecular Modeling Reference Structure

With its full analytical characterization data (IR, ¹H NMR, LC-MS methodology established in the peer-reviewed literature) and PubChem-deposited computed molecular descriptors, this compound is suitable as a validated reference structure for computational chemistry workflows [1]. Molecular modelers can use the compound's well-defined 3D conformation and electrostatic potential surface — derived from the 1,2,4-oxadiazole heterocycle — as a template for pharmacophore modeling, virtual screening, and binding free energy perturbation (FEP) calculations [2].

Quote Request

Request a Quote for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.